molecular formula C23H23ClN4O3 B11021688 4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(1H-indazol-3-yl)pyrrolidin-2-one

4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-(1H-indazol-3-yl)pyrrolidin-2-one

Cat. No.: B11021688
M. Wt: 438.9 g/mol
InChI Key: NXAOCBQJGKFVBZ-UHFFFAOYSA-N
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Description

4-{[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINO]CARBONYL}-1-(1H-INDAZOL-3-YL)-2-PYRROLIDINONE is a complex organic compound that features a combination of piperidine, indazole, and pyrrolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINO]CARBONYL}-1-(1H-INDAZOL-3-YL)-2-PYRROLIDINONE typically involves multi-step organic reactions. The process begins with the preparation of the piperidine derivative, followed by the introduction of the indazole moiety, and finally, the formation of the pyrrolidinone ring. Common reagents used in these reactions include chlorinated aromatic compounds, hydroxylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of automated systems and advanced analytical techniques ensures the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINO]CARBONYL}-1-(1H-INDAZOL-3-YL)-2-PYRROLIDINONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Halogenated aromatic rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINO]CARBONYL}-1-(1H-INDAZOL-3-YL)-2-PYRROLIDINONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINO]CARBONYL}-1-(1H-INDAZOL-3-YL)-2-PYRROLIDINONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-4-hydroxypiperidine: A related compound with similar structural features.

    Indazole derivatives: Compounds containing the indazole moiety, known for their diverse biological activities.

    Pyrrolidinone derivatives: Compounds with the pyrrolidinone ring, used in various medicinal applications.

Uniqueness

4-{[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINO]CARBONYL}-1-(1H-INDAZOL-3-YL)-2-PYRROLIDINONE is unique due to its combination of three distinct moieties, each contributing to its overall biological activity and potential therapeutic applications. This structural complexity allows for a wide range of interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H23ClN4O3

Molecular Weight

438.9 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-1-(1H-indazol-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C23H23ClN4O3/c24-17-7-5-16(6-8-17)23(31)9-11-27(12-10-23)22(30)15-13-20(29)28(14-15)21-18-3-1-2-4-19(18)25-26-21/h1-8,15,31H,9-14H2,(H,25,26)

InChI Key

NXAOCBQJGKFVBZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3CC(=O)N(C3)C4=NNC5=CC=CC=C54

Origin of Product

United States

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